molecular formula C22H22N4O3 B2765492 1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 361481-31-4

1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B2765492
CAS No.: 361481-31-4
M. Wt: 390.443
InChI Key: UOFFBFGRHNHYBT-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the available resources . These properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals that have been synthesized and evaluated for various biological activities. While the specific compound was not directly mentioned in the literature, related compounds have shown potential as antimicrobial, anticancer, and antioxidant agents. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety exhibited moderate effects against some bacterial and fungal species (H. Abdel‐Aziz et al., 2008). Another study focused on the synthesis of fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors, showing comparable potency to Doxorubicin against the HST116 colon tumor cell line (M. Shaaban et al., 2011).

Antimicrobial and Antioxidant Evaluation

The antimicrobial and antioxidant activities of triazolopyrimidines have been a subject of interest. In one study, a series of triazolopyrimidines were synthesized, characterized, and evaluated for their antimicrobial and antioxidant properties (V. P. Gilava et al., 2020). This highlights the potential utility of such compounds in developing new therapeutic agents with antimicrobial and antioxidant capabilities.

Lipoxygenase Inhibition

Certain derivatives related to the compound of interest have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Some compounds showed significant inhibition, suggesting a possible application in treating inflammation-related conditions (Tayebe Asghari et al., 2016).

Structural and Theoretical Studies

Structural elucidation and theoretical studies have been conducted on similar compounds to understand their molecular configurations and properties better. Such studies are crucial for designing drugs with targeted biological activities, optimizing their synthesis, and understanding their interaction mechanisms at the molecular level (M. K. Gumus et al., 2018).

Properties

IUPAC Name

1-[7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-20(15(2)27)21(26-22(25-14)23-13-24-26)17-9-10-18(19(11-17)28-3)29-12-16-7-5-4-6-8-16/h4-11,13,21H,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFFBFGRHNHYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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